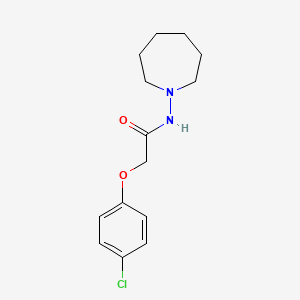

N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide

Description

N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide is a structurally complex organic compound characterized by a seven-membered azepane ring, a chlorophenoxy group, and an acetamide moiety. The 4-chlorophenoxy group contributes to lipophilicity and electronic effects, which may influence binding affinity and metabolic stability. The acetamide linker facilitates hydrogen bonding, a critical feature for molecular recognition in medicinal chemistry applications.

Properties

CAS No. |

54763-25-6 |

|---|---|

Molecular Formula |

C14H19ClN2O2 |

Molecular Weight |

282.76 g/mol |

IUPAC Name |

N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide |

InChI |

InChI=1S/C14H19ClN2O2/c15-12-5-7-13(8-6-12)19-11-14(18)16-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) |

InChI Key |

ZJYLWWLLJIIKKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)NC(=O)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The reaction between 4-chlorophenol and chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.

Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with azepane (hexamethyleneimine) in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide has been investigated for its potential in several areas:

Medicinal Chemistry

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate it can induce apoptosis in various cancer cell lines, demonstrating significant antiproliferative effects with low IC50 values.

Osteoclastogenesis Inhibition

Research indicates that derivatives of this compound can inhibit osteoclast differentiation, making them potential candidates for treating osteolytic diseases. In vitro studies have demonstrated that the compound alters the expression of osteoclast-specific marker genes, effectively reducing bone resorption activity.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In models of neurodegeneration, it has shown potential to protect neuronal cells from oxidative stress-induced apoptosis.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound against breast cancer cells. Results indicated a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Case Study 2: Osteolytic Disorders

In an animal model of osteoporosis induced by ovariectomy, administration of the compound resulted in a significant reduction in bone loss. The treatment group showed decreased osteoclast activity and improved bone density compared to control groups.

Mechanism of Action

The mechanism of action of N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Azepane vs. Piperazine/Piperidine Derivatives

- Azepane Ring : The seven-membered azepane ring in the target compound offers greater flexibility than six-membered piperazine (Y503-0712) or piperidine analogs. This flexibility may improve binding to less rigid biological targets, such as G-protein-coupled receptors .

- Piperazine Derivatives : Compounds like Y503-0712 exhibit higher polarity due to the piperazine ring’s nitrogen atoms, enhancing solubility but reducing blood-brain barrier permeability compared to azepane-containing analogs .

Chlorophenoxy Substitution Patterns

- Mono- vs. Di-chlorinated Analogs: The single chlorine in the target compound’s phenoxy group balances lipophilicity and metabolic stability, whereas dichlorinated analogs (e.g., N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide) show increased reactivity but higher toxicity risks .

Heterocyclic Additions

- Thiophene/Oxadiazole Moieties : Analogs with thiophene (C₂₀H₂₅ClN₂O₂S) or oxadiazole groups demonstrate enhanced π-π stacking interactions, improving binding to aromatic enzyme active sites (e.g., kinases) .

Biological Activity

N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is characterized by its azepane ring structure and a 4-chlorophenoxy group. This unique structure may contribute to its diverse biological activities, including anti-inflammatory and bone resorption inhibitory effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes:

- Osteoclastogenesis Inhibition : Research indicates that this compound inhibits osteoclast formation, which is crucial for bone resorption. It alters the expression of osteoclast-specific marker genes, thereby blocking the maturation of osteoclasts and reducing bone resorption activity both in vitro and in vivo .

- Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, potentially through modulation of chemokine pathways. This suggests its applicability in treating inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly reduces osteoclastogenesis by affecting key signaling pathways. For instance:

- Cell Culture Experiments : Bone marrow macrophages treated with the compound showed decreased formation of mature osteoclasts when stimulated with RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) and M-CSF (Macrophage Colony-Stimulating Factor). The reduction in F-actin belt formation was particularly noted, indicating impaired osteoclast function .

In Vivo Studies

In vivo studies using ovariectomized (OVX) mouse models have provided insights into the efficacy of this compound in preventing bone loss:

- Bone Density Measurements : Mice treated with the compound exhibited preserved bone density compared to control groups, highlighting its potential as a therapeutic agent for osteoporosis and other osteolytic disorders .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Osteoporosis Treatment : A study involving OVX mice showed that administration of the compound led to a significant decrease in serum markers associated with bone resorption, suggesting its potential role in osteoporosis management .

- Inflammatory Conditions : Another investigation indicated that the compound could alleviate symptoms in models of inflammatory pain, further supporting its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.